![molecular formula C22H22N6O3 B2740176 (E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836626-65-4](/img/structure/B2740176.png)
(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Lipoxygenase Enzymes
This compound has been identified as a potential inhibitor of lipoxygenase enzymes . Lipoxygenases are involved in the metabolism of polyunsaturated fatty acids and play a role in various diseases, including asthma, atherosclerosis, Alzheimer’s, arthritis, and certain cancers . By inhibiting these enzymes, the compound could be used to study the mechanisms of these diseases and potentially lead to therapeutic applications.
Corrosion Inhibition
The structural analogs of this compound have shown effectiveness in the development of passive films and enhancement of corrosion protection for mild steel exposed to hydrochloric acid . This suggests that the compound could be applied in the field of corrosion science, particularly in protecting industrial materials from acid corrosion.
Antiviral Activity
Indole derivatives, which share a similar structural framework with this compound, have demonstrated various biological activities, including antiviral properties . This compound could be explored for its potential antiviral activity against a range of RNA and DNA viruses, contributing to the development of new antiviral drugs.
Biological Activity Modulation
Compounds with an indole core are known to bind with high affinity to multiple receptors, which is useful in developing new therapeutic agents . The compound could be used to modulate biological activity in various systems, aiding in the discovery of new drugs with improved efficacy and selectivity.
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 15-lipoxygenase . Lipoxygenases are a family of enzymes that oxygenate polyunsaturated fatty acids to produce a variety of bioactive lipid mediators . These enzymes play a crucial role in many physiological and pathological processes, including inflammation, atherosclerosis, and cancer .
Mode of Action
The compound is believed to inhibit 15-lipoxygenase through a REDOX mechanism . It competes with the substrate of the enzyme, leading to a decrease in the enzyme’s activity . The compound’s inhibitory activity is comparable to that of nordihydroguaiaretic acid, a potent REDOX inhibitor of lipoxygenases .
Biochemical Pathways
The inhibition of 15-lipoxygenase by this compound affects the metabolism of arachidonic acid, a key precursor of many bioactive lipid mediators . These mediators, which include prostaglandins, lipoxins, leukotrienes, and others, play important roles in various physiological and pathological processes .
Result of Action
The inhibition of 15-lipoxygenase by this compound can potentially modulate the production of bioactive lipid mediators, thereby affecting various physiological and pathological processes . For instance, it may help alleviate conditions associated with the overactivity of lipoxygenases, such as inflammation, atherosclerosis, and certain types of cancer .
properties
IUPAC Name |
2-amino-N-butyl-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-2-3-10-24-22(31)18-19-21(27-15-7-5-4-6-14(15)26-19)28(20(18)23)25-12-13-8-9-16(29)17(30)11-13/h4-9,11-12,29-30H,2-3,10,23H2,1H3,(H,24,31)/b25-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWNANZDPWNATA-BRJLIKDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
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